molecular formula C12H23ClN2O B6220010 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride CAS No. 2751615-35-5

1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride

Katalognummer: B6220010
CAS-Nummer: 2751615-35-5
Molekulargewicht: 246.8
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride (DMDHCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the spirocompound family, which is characterized by a fused ring system consisting of five or more atoms. DMDHCl has been studied as a potential therapeutic agent due to its ability to modulate the activity of certain biochemical pathways.

Wissenschaftliche Forschungsanwendungen

1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride has been studied for its potential therapeutic applications in a variety of diseases and conditions, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been studied as a potential inhibitor of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation. In inflammation research, this compound has been studied as a potential inhibitor of NF-κB, which is a transcription factor involved in the regulation of inflammation. In neurological research, this compound has been studied as a potential inhibitor of the glutamate receptor, which is involved in the regulation of synaptic transmission.

Wirkmechanismus

The mechanism of action of 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain biochemical pathways, such as the PI3K/Akt/mTOR pathway, NF-κB, and the glutamate receptor. This compound is believed to inhibit these pathways by binding to the active sites of the enzymes or receptors involved in the pathways, thus preventing them from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it is believed to have anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In inflammation research, this compound has been shown to reduce inflammation in animal models. In neurological research, this compound has been shown to reduce the excitability of neurons, which may be beneficial in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride in laboratory experiments include its low cost, ease of synthesis, and potential therapeutic applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an appropriate solvent before use. Additionally, the mechanism of action of this compound is not fully understood, so further research is needed to fully elucidate its effects.

Zukünftige Richtungen

Given the potential therapeutic applications of 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride, there are a number of future directions for research. These include further research into the mechanism of action of this compound, the development of more effective synthesis methods, and the investigation of its potential therapeutic applications in a variety of diseases and conditions. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials. Finally, further research is needed to explore the potential of this compound as an adjuvant therapy in combination with other drugs.

Synthesemethoden

The synthesis of 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride involves the reaction of 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one (DMD) with hydrochloric acid. The reaction is carried out in a two-step process, which involves first the formation of the intermediate product, 1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-ol (DMDPol), and then the subsequent reaction of DMDPol with hydrochloric acid to form this compound. The reaction is typically carried out in aqueous solution and can be catalyzed by a variety of acids or bases.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride' involves the reaction of 1,8-diaminooctane with 2-methylpropan-1-one in the presence of hydrochloric acid to form the desired product.", "Starting Materials": [ "1,8-diaminooctane", "2-methylpropan-1-one", "Hydrochloric acid" ], "Reaction": [ "To a solution of 1,8-diaminooctane (1.0 g, 7.2 mmol) in 10 mL of methanol, add 2-methylpropan-1-one (1.2 g, 14.4 mmol) dropwise with stirring at room temperature.", "Add hydrochloric acid (1.0 mL, 12.0 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Filter the resulting precipitate and wash with cold methanol.", "Dry the product under vacuum to obtain the desired compound '1-{1,8-diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride' as a white solid (yield: 80%)." ] }

2751615-35-5

Molekularformel

C12H23ClN2O

Molekulargewicht

246.8

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.